2-Bromo-4'-fluoro-4-(trifluoromethyl)benzhydryl alcohol
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Overview
Description
2-BROMO-4-(TRIFLUOROMETHYL)PHENYLMETHANOL is an organic compound that features both bromine and fluorine substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-4-(TRIFLUOROMETHYL)PHENYLMETHANOL typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under radical or nucleophilic conditions.
Fluorination: The fluorine atom is typically introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules. Its unique substituents make it valuable in the development of new materials and catalysts .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its distinct chemical properties .
Medicine
The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets effectively .
Mechanism of Action
The mechanism by which 2-BROMO-4-(TRIFLUOROMETHYL)PHENYLMETHANOL exerts its effects involves interactions with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to enzymes and receptors, leading to modulation of biological pathways. The trifluoromethyl group can increase the lipophilicity of the compound, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
- [2-Bromo-4-(trifluoromethyl)phenyl]methanamine
- 4-(Trifluoromethyl)phenylboronic acid
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
Uniqueness
Compared to similar compounds, 2-BROMO-4-(TRIFLUOROMETHYL)PHENYLMETHANOL is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents provides distinct chemical properties, such as increased reactivity and binding affinity, making it valuable in various applications.
Properties
CAS No. |
85118-21-4 |
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Molecular Formula |
C14H9BrF4O |
Molecular Weight |
349.12 g/mol |
IUPAC Name |
[2-bromo-4-(trifluoromethyl)phenyl]-(4-fluorophenyl)methanol |
InChI |
InChI=1S/C14H9BrF4O/c15-12-7-9(14(17,18)19)3-6-11(12)13(20)8-1-4-10(16)5-2-8/h1-7,13,20H |
InChI Key |
VZUYZKNNGRWOAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=C(C=C(C=C2)C(F)(F)F)Br)O)F |
Origin of Product |
United States |
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